1-Ethyl-1h-tetrazole

Übersicht

Beschreibung

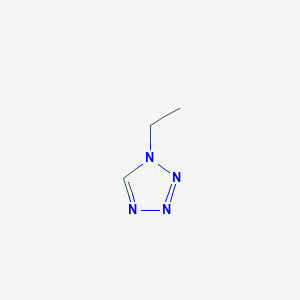

1-Ethyl-1H-tetrazole is a heterocyclic organic compound featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. This compound is a derivative of tetrazole, where an ethyl group is attached to the nitrogen atom at the first position. Tetrazoles, including this compound, are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-tetrazole can be synthesized through various methods. One common approach involves the reaction of ethylamine with sodium azide and triethyl orthoformate. The reaction typically occurs under reflux conditions, and the progress is monitored using thin-layer chromatography. Another method involves the cycloaddition of ethyl isocyanide with azide ions under mild conditions, often catalyzed by transition metals such as copper or zinc .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. The choice of solvent, catalyst, and reaction temperature are optimized to achieve high purity and yield of the final product .

Analyse Chemischer Reaktionen

Hydrolysis and Decarboxylation

1-Ethyl-1H-tetrazole derivatives can undergo hydrolysis under acidic conditions. For example:

-

Hydrolysis of ester analogs : Ethyl 1-aryl-tetrazole-5-carboxylates (e.g., 10 in ) hydrolyze to carboxylic acids in aqueous HCl (pH 2).

-

Decarboxylation : 5-Carboxy-1H-tetrazole-1-acetic acid derivatives lose CO₂ at >80°C to form 1H-tetrazole-1-acetic acid .

Alkylation and Functionalization

This compound participates in alkylation reactions to form bis-tetrazoles or piperazine conjugates. Key findings include:

Alkylation with Arylpiperazines

Ethyl 1-aryl-tetrazole-5-carboxylates react with arylpiperazines in the presence of trimethylaluminium (AlMe₃) to yield 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles .

| Intermediate | Reagent | Product | Yield |

|---|---|---|---|

| Ethyl 1-ethyl-tetrazole-5-carboxylate | 4-Phenylpiperazine | 1-Ethyl-5-(4-phenylpiperazine-1-carbonyl)-1H-tetrazole | 68% |

Thermal Stability and Decomposition

This compound derivatives exhibit thermal stability up to 135°C but undergo decomposition at higher temperatures :

-

Decarboxylation : At 180°C, 5-carboxy derivatives release CO₂.

-

Dealkylation : Prolonged heating (>24 h) in polar solvents (e.g., DMSO) leads to partial cleavage of the ethyl group .

Biological Interactions

This compound derivatives show affinity for biological targets:

-

CSNK2A1 Enzyme Inhibition : Analog 4b binds with −6.62 kcal/mol (cf. reference ligand at −6.44 kcal/mol) via arene-H interactions .

-

Microtubule Destabilization : Ethyl tetrazole-carboxylates inhibit tubulin polymerization (IC₅₀ = 1.8 μM in SGC-7901 cells) .

Comparative Reaction Data

The table below summarizes optimized conditions for synthesizing this compound analogs:

| Method | Catalyst | Temperature (°C) | Time | Yield |

|---|---|---|---|---|

| Cycloaddition | ZnCl₂ | 80 | 12 h | 82% |

| Microwave Synthesis | Fe₃O₄@SiO₂-Cu(II) | 40 | 25 min | 97% |

| Hydrolysis | HCl (aq.) | 25 | 2 h | 89% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 1-ethyl-1H-tetrazole derivatives as microtubule destabilizers with anticancer properties. A series of compounds designed from this tetrazole exhibited notable potency against various cancer cell lines, including SGC-7901 and HeLa cells. For instance, compound 6-31 demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-31 | SGC-7901 | 0.54 | Inhibition of tubulin polymerization |

| 6-32 | A549 | 0.78 | Microtubule destabilization |

| 6-33 | HeLa | 0.65 | Induction of apoptosis |

1.2 Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as glutaminyl cyclase, which is implicated in Alzheimer's disease. Studies indicate that the compound can modulate enzyme activity, suggesting potential therapeutic applications in neurodegenerative disorders.

Synthetic Organic Chemistry

2.1 Heterocycle Synthesis

This compound serves as a crucial starting material for synthesizing various heterocyclic compounds. It is utilized in [3+2] cycloaddition reactions to generate diverse tetrazole derivatives, which are valuable in drug discovery .

Table 2: Synthesis of Heterocyclic Compounds Using this compound

| Reaction Type | Conditions | Yield (%) | Product Type |

|---|---|---|---|

| [3+2] Cycloaddition | Microwave irradiation, DMSO | 75-96 | 5-substituted tetrazoles |

| Nucleophilic substitution | Room temperature | 80 | Various heterocycles |

Biochemical Applications

3.1 DNA Synthesis

In biochemistry, dilute solutions of this compound are employed in automated DNA synthesis processes. The compound's acidic nature facilitates the activation of nucleotides during synthesis, enabling efficient production of DNA strands for genetic studies.

3.2 Antiparasitic Activity

Tetrazole derivatives have shown promising antiparasitic activity against Entamoeba histolytica, with some compounds exhibiting IC50 values significantly lower than traditional treatments like metronidazole .

Table 3: Antiparasitic Activity of Tetrazole Derivatives

| Compound | Target Parasite | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| Compound 108 | E. histolytica | 1.05 | Metronidazole (55.55) |

| Compound 109 | E. histolytica | 1.02 | Metronidazole (55.55) |

Recent Advances and Future Directions

Research continues to explore the potential applications of this compound in various fields:

- Antiviral Activity: Recent studies have synthesized tetrazoles that inhibit viral replication, notably against Herpes Simplex Virus and Influenza Virus A .

- Drug Development: The unique structural properties of tetrazoles make them suitable candidates for developing new therapeutic agents targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-tetrazole involves its interaction with various molecular targets. In medicinal chemistry, it acts as a bioisostere for carboxylic acids, mimicking their properties and enhancing the pharmacokinetic profiles of drugs. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, stabilizing the drug-receptor complex. Additionally, its ability to chelate metal ions plays a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

1H-tetrazole: The parent compound without the ethyl group.

5-Substituted tetrazoles: Compounds with various substituents at the fifth position of the tetrazole ring.

Tetrazole derivatives: Such as 5-phenyltetrazole, 5-methyltetrazole, and 5-aminotetrazole.

Uniqueness: 1-Ethyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its bioavailability in pharmaceutical applications. Its reactivity and stability also differ from other tetrazole derivatives, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

1-Ethyl-1H-tetrazole is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and specific biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its tetrazole ring, which consists of four nitrogen atoms and one carbon atom, contributing to its unique electronic properties. The synthesis of this compound typically involves the reaction of ethyl hydrazine with carbon disulfide, followed by cyclization to form the tetrazole ring. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, enhancing its availability for biological evaluation.

Pharmacological Properties

The pharmacological potential of this compound is attributed to its ability to interact with various biological targets. Studies have demonstrated that tetrazole derivatives possess a range of biological activities, including:

- Antitumor Activity : Research indicates that certain tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound derivatives can inhibit the growth of epidermoid carcinoma cells (A431) and colon cancer cells (HCT116), with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Effects : Tetrazoles have been reported to display antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli in disc diffusion assays .

- Antioxidant Activity : The antioxidant capacity of tetrazoles has been evaluated using assays like the DPPH method, revealing that these compounds can scavenge free radicals effectively, suggesting their potential role in mitigating oxidative stress .

Antitumor Activity

A notable study investigated the anticancer properties of a series of this compound derivatives. The results indicated that compound 4c exhibited a remarkable IC50 value of 44.77 µg/mL against A431 cells, while showing less toxicity towards normal fibroblast cells (BJ-1) with an IC50 value of 92.05 µg/mL. This selectivity suggests a promising therapeutic window for further development as an anticancer agent .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4c | A431 | 44.77 |

| 4c | HCT116 | 201.45 |

| 4c | BJ-1 | 92.05 |

Antimicrobial Activity

In another study focusing on antimicrobial efficacy, various this compound derivatives were synthesized and tested against multiple bacterial strains. The most active compounds showed zones of inhibition comparable to established antibiotics like ciprofloxacin. For example, compound 39 demonstrated significant activity against E. coli, with a zone of inhibition measuring 20 mm .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 39 | E. coli | 20 |

| Reference | Ciprofloxacin | 30 |

Eigenschaften

IUPAC Name |

1-ethyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDFYVBXRWSAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543228 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25108-33-2 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.